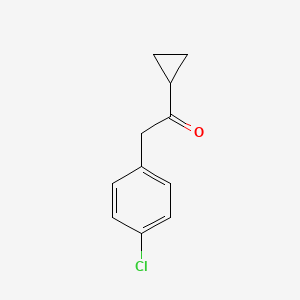

2-(4-Chlorophenyl)-1-cyclopropylethan-1-one

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-cyclopropylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTWGBWUPKXGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Process Optimization of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one: A Technical Whitepaper

Executive Summary

2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (CAS: 56594-96-8) is a highly specialized ketone intermediate essential for the synthesis of advanced pharmaceutically active thienopyridine derivatives[1]. Structurally homologous to the key intermediate used in the production of the antiplatelet drug prasugrel (which utilizes a 2-fluoro substitution)[2], this 4-chloro analog presents identical synthetic challenges. The primary obstacle in its industrial-scale synthesis is the high reactivity of the intermediate Grignard reagent, which often leads to over-alkylation (tertiary alcohol formation) or necessitates environmentally taxing and unscalable purification methods like column chromatography[3]. This whitepaper details an optimized, highly chemoselective protocol that circumvents these issues through the strategic use of a pseudo-Weinreb amide.

Mechanistic Pathway & Retrosynthetic Analysis

The retrosynthetic disconnection of 2-(4-chlorophenyl)-1-cyclopropylethan-1-one relies on a C-C bond formation between a 4-chlorobenzyl nucleophile and a cyclopropyl electrophile.

Historically, this coupling was achieved using cyclopropanecarbonitrile[3]. However, the nitrile route requires harsh reflux conditions and yields a complex mixture requiring chromatographic purification[3]. Alternatively, the use of highly reactive cyclopropanecarbonyl chloride results in poor yields (~56%) due to the rapid secondary nucleophilic attack of the Grignard reagent on the newly formed ketone, yielding unwanted tertiary alcohols ([3]).

The optimized pathway employs cyclopropanecarboxylic acid dimethylamide . While lacking the N-methoxy group of a true Weinreb amide, the dimethylamide provides sufficient steric hindrance and chelating ability to form a stable tetrahedral magnesium complex with the Grignard reagent. This complex acts as a thermodynamic sink, preventing the collapse into the reactive ketone until the reaction is deliberately quenched with aqueous acid ([4]).

Mechanistic pathway highlighting the stable tetrahedral complex preventing over-alkylation.

Quantitative Data & Yield Optimization

The selection of the electrophile drastically impacts both the overall yield and the required purification methodology. The table below summarizes the quantitative advantages of the dimethylamide route over legacy methods.

| Electrophile Substrate | Reagent Stoichiometry (Grignard : Electrophile) | Primary Impurity Risk | Required Purification Method | Typical Yield |

| Cyclopropanecarbonitrile | 1.0 : 1.0 | Unreacted starting materials | Column Chromatography | 69 - 70% |

| Cyclopropanecarbonyl Chloride | 2.0 : 1.0 | Tertiary alcohol (over-alkylation) | Distillation / Chromatography | ~56% |

| Cyclopropanecarboxylic Acid Dimethylamide | 1.25 : 1.0 | Minimal (Stable intermediate) | Vacuum Fractionation | >85% |

Data derived from comparative analyses in European patent literature ([3],[4]).

Experimental Protocols: Step-by-Step Methodology

The following protocol outlines the industrial-scale synthesis of 2-(4-chlorophenyl)-1-cyclopropylethan-1-one, engineered as a self-validating system where physical state changes confirm reaction progress[3].

Equipment: 500 mL three-neck round-bottomed flask equipped with a reflux condenser, dropping funnel, magnetic stirrer, and an inert gas (N₂/Ar) inlet.

Reagents:

-

Magnesium turnings: 5.8 g (0.24 mol)

-

Iodine: 0.1 g (catalytic)

-

4-Chlorobenzyl chloride: 32.2 g (0.20 mol)

-

Cyclopropanecarboxylic acid dimethylamide: 18.1 g (0.16 mol)

-

Anhydrous diethyl ether: 160 mL (total)

-

Anhydrous tetrahydrofuran (THF): 80 mL

-

Aqueous Hydrochloric Acid (1:1): 80 mL

Step-by-Step Workflow:

-

Surface Activation: Charge the 500 mL flask with 5.8 g of magnesium turnings and 0.1 g of iodine crystals. Gently warm the flask under an inert atmosphere until the iodine sublimates onto the magnesium.

-

Causality: Iodine reacts with the passivating magnesium oxide layer, forming MgI₂ and exposing a highly reactive zero-valent magnesium surface. This prevents dangerous induction periods and ensures immediate Grignard initiation[3].

-

-

Grignard Initiation & Formation: Add 120 mL of anhydrous diethyl ether and heat to a gentle boil. Place a solution of 32.2 g 4-chlorobenzyl chloride in 40 mL diethyl ether in the dropping funnel. Add ~5 mL to initiate the reaction. Once initiated, add the remainder dropwise to maintain a steady reflux.

-

In-Process Control (Self-Validation): Initiation is confirmed by spontaneous boiling and the disappearance of the purple iodine color. The formation is complete when spontaneous boiling ceases and the magnesium is largely consumed, yielding a dark, turbid solution[3].

-

-

Electrophilic Coupling: Maintain the mixture at reflux for 1 hour. Subsequently, add a solution of 18.1 g cyclopropanecarboxylic acid dimethylamide dissolved in 80 mL of anhydrous THF dropwise.

-

Causality: Diethyl ether keeps the initial reaction temperature low (34.6 °C) to control the exothermic insertion. THF is introduced later to increase the solubility of the resulting tetrahedral magnesium complex. The dimethylamide prevents the collapse of the intermediate, halting secondary nucleophilic attack[4].

-

-

Maturation: Stir the reaction mixture for 30 minutes at reflux, then cool the flask to 0–5 °C using an ice-water bath.

-

Acidic Quenching: Carefully add 80 mL of aqueous hydrogen chloride (1:1) dropwise to the cooled mixture.

-

Causality: The acidic quench neutralizes unreacted Grignard reagent and protonates the tetrahedral intermediate, forcing its collapse into the target ketone and water-soluble dimethylamine hydrochloride[4].

-

-

Phase Separation & Isolation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic layer. Extract the aqueous layer once with 50 mL of diethyl ether. Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvents under reduced pressure. Purify the crude residue by vacuum fractionation (microdistillation) to yield the pure ketone.

-

Self-Validation: The ability to achieve high purity via simple vacuum distillation—without the need for column chromatography—validates the high chemoselectivity of the dimethylamide electrophile[4].

-

Step-by-step industrial workflow for the synthesis and isolation of the target ketone.

Process Safety & Industrial Scalability

From an industrial perspective, the substitution of 4-chlorobenzyl bromide with 4-chlorobenzyl chloride is a critical optimization. While bromides typically undergo Grignard insertion more readily, chloro derivatives are significantly more economical, possess a lower molecular weight (improving mass efficiency), and are less prone to Wurtz-type homocoupling side reactions ([4]). Furthermore, the complete elimination of column chromatography removes a major bottleneck, drastically reducing solvent waste and making the process highly scalable and environmentally sustainable[5].

References

- Title: Process for the preparation of pharmaceutical intermediates (EP2231575B1)

- Title: Process for the preparation of 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine or a salt thereof (US5874581A)

-

Title: 2-(4-Chlorophenyl)-1-cyclopropylethanone (CAS: 56594-96-8) Product Information Source: Accela ChemBio Inc. URL: [Link]

Sources

- 1. 443890-11-7,2-(Isocyanomethyl)tetrahydrofuran-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. PROCESS FOR THE PREPARATION OF PHARMACEUTICAL INTERMEDIATES - Patent 2231575 [data.epo.org]

- 3. PROCESS FOR THE PREPARATION OF PHARMACEUTICAL INTERMEDIATES - Patent 2231575 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Physicochemical Profiling and Synthetic Utility of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (CAS: 56594-96-8) [1] is a highly versatile, bifunctional scaffold that seamlessly integrates two privileged structural motifs: a lipophilic 4-chlorophenyl ring and a conformationally rigid cyclopropyl group[2].

This whitepaper provides an authoritative analysis of its physicochemical properties, structural logic, and synthetic applications. By detailing self-validating experimental workflows, this guide empowers researchers to leverage this building block effectively in the synthesis of complex CNS-active agents, antimicrobials, and novel enzyme inhibitors.

Physicochemical Properties & Structural Logic

The utility of a building block is defined by its inherent physicochemical parameters. Table 1 summarizes the core quantitative data for 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one, synthesized from commercial validation standards[1],[2].

Table 1: Physicochemical and Structural Parameters

| Property | Value | Causality / Structural Significance |

| Molecular Formula | C₁₁H₁₁ClO | Defines the exact mass; the presence of chlorine introduces a distinct M+2 isotopic signature critical for LC-MS tracking. |

| Molecular Weight | 194.66 g/mol | Low molecular weight (<300 Da) ensures that downstream derivatives remain within Lipinski’s Rule of 5 limits[1]. |

| CAS Registry Number | 56594-96-8 | Unique identifier for global procurement and regulatory documentation[3]. |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Driven solely by the carbonyl oxygen. This low TPSA predicts excellent blood-brain barrier (BBB) penetration and passive cellular permeability. |

| Estimated LogP | ~3.2 | The combination of the chlorophenyl and cyclopropyl groups pushes the lipophilicity into the optimal range for membrane partitioning without inducing excessive non-specific protein binding. |

| H-Bond Donors / Acceptors | 0 / 1 | The lack of donors enhances permeability; the carbonyl oxygen serves as a highly directional hydrogen-bond acceptor for target engagement. |

The Causality of Structural Design

-

The Cyclopropyl Motif: The choice of the cyclopropyl moiety is not merely structural; it serves to lock the dihedral angle of the adjacent carbonyl, minimizing the entropic penalty during target-site binding. Furthermore, the cyclopropyl ring acts as a metabolic shield, resisting cytochrome P450 (CYP450) mediated oxidation that typically plagues linear alkyl chains.

-

The 4-Chlorophenyl Anchor: The chlorine atom is strategically positioned to occupy hydrophobic pockets (e.g., in kinase or GPCR targets). It frequently participates in halogen bonding —a highly directional, electrostatically driven intermolecular interaction that significantly enhances binding affinity compared to unsubstituted phenyl rings.

Logical Workflow Visualization

The bifunctional nature of this molecule (an electrophilic carbonyl and acidic alpha-protons) allows for divergent synthetic pathways. The decision tree below outlines the primary derivatization strategies.

Figure 1: Synthetic utility and downstream derivatization pathways for CAS 56594-96-8.

Experimental Protocols: Synthesis and Derivatization

To transform this building block into a high-value pharmaceutical intermediate, enantioselective reduction is frequently employed. The following protocol describes a self-validating system for generating the chiral alcohol.

Protocol: Enantioselective CBS Reduction to (1S)-2-(4-Chlorophenyl)-1-cyclopropylethan-1-ol

Objective: To generate a chiral secondary alcohol with >95% enantiomeric excess (ee), avoiding the costly and inefficient process of racemic resolution. Causality of Reagents: The Corey-Bakshi-Shibata (CBS) catalyst forms a rigid, boron-based transition state that forces the hydride transfer from borane to occur exclusively on the Re face of the ketone, guaranteeing high stereofidelity.

Step-by-Step Methodology:

-

Preparation of the Catalyst Complex: In a flame-dried, argon-purged Schlenk flask, dissolve (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in anhydrous THF.

-

Causality: Argon purging is critical. The CBS catalyst and borane are acutely sensitive to moisture, which would rapidly hydrolyze the active hydride species and collapse the enantioselectivity.

-

-

Borane Addition: Cool the solution to -20 °C and add Borane-dimethyl sulfide complex (BH₃·DMS, 1.2 equiv) dropwise.

-

Causality: The low temperature stabilizes the Lewis acid-base complex between the oxazaborolidine nitrogen and the borane, setting up the rigid transition state required for facial selectivity.

-

-

Substrate Addition: Dissolve 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (1.0 equiv)[3] in anhydrous THF and add it via a syringe pump over a period of 2 hours.

-

Causality: Slow addition ensures that the uncatalyzed, racemic background reduction by free BH₃ is entirely outcompeted by the faster, catalyst-mediated enantioselective pathway.

-

-

Quenching and Workup: Carefully quench the reaction with methanol at -20 °C until effervescence ceases, followed by the addition of 1M HCl.

-

Causality: Methanol safely destroys excess borane, while HCl breaks the robust boron-product complex, releasing the free chiral alcohol into the organic phase.

-

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

In-Process Control (IPC) & Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, UV detection at 220 nm). A successful run will show an ee of ≥ 96%.

Analytical Characterization Standards

To ensure the integrity of the starting material prior to complex synthesis, rigorous analytical validation is required. Below are the expected spectroscopic signatures and the causality behind their appearance.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.28 (d, J = 8.4 Hz, 2H) and 7.15 (d, J = 8.4 Hz, 2H): The classic AA'BB' system of the para-substituted chlorophenyl ring.

-

δ 3.82 (s, 2H): The alpha-methylene protons. Causality: Their lack of multiplicity (a sharp singlet) is due to their isolation from other spin-active nuclei, being flanked by the quaternary aromatic carbon and the carbonyl group.

-

δ 1.95 (tt, J = 7.8, 4.5 Hz, 1H) and δ 0.88–1.05 (m, 4H): Causality: These distinct multiplets are characteristic of the highly strained cyclopropyl protons. They are shifted significantly upfield due to the diamagnetic anisotropy generated by the cyclopropane ring's unique C-C bonding orbitals.

-

-

LC-MS (ESI+ / APCI):

-

Causality: Aliphatic ketones often exhibit poor ionization efficiency in standard Electrospray Ionization (ESI+). If the[M+H]+ peak at m/z 195.0 is weak, switching to Atmospheric Pressure Chemical Ionization (APCI) will yield a robust signal. The mass spectrum will definitively show a 3:1 ratio of m/z 195 to 197, validating the presence of the single ³⁵Cl / ³⁷Cl isotope.

-

References

Sources

Architecting Thienopyridine Precursors: A Technical Guide to 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one

Executive Summary

In the landscape of medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on structurally pre-organized building blocks. 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (CAS 56594-96-8) is a specialized cyclopropyl benzyl ketone derivative that serves as a critical intermediate in the synthesis of tetrahydrothienopyridine-class antiplatelet agents[1]. By combining the steric rigidity of a cyclopropyl ring with the electronic modulation of a 4-chlorophenyl moiety, this compound provides researchers with a highly tunable scaffold for exploring structure-activity relationships (SAR) at the P2Y12 receptor.

Physicochemical Profiling & Structural Data

Before initiating synthetic workflows, it is critical to establish the baseline physicochemical parameters of the intermediate. The quantitative data below summarizes the core properties required for analytical validation and stoichiometric calculations[2][3].

Table 1: Physicochemical Properties of CAS 56594-96-8

| Parameter | Value |

| Chemical Name | 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one |

| CAS Number | 56594-96-8 |

| Molecular Formula | C11H11ClO |

| Molecular Weight | 194.66 g/mol |

| Appearance | Colorless oil (post-vacuum distillation) |

| Target Purity | > 90.0% (via Gas Chromatography) |

Mechanistic Role in Drug Development (SAR Context)

The thienopyridine class of drugs (which includes clopidogrel, ticlopidine, and prasugrel) functions by irreversibly binding to the P2Y12 ADP receptor on platelets, thereby inhibiting aggregation[1].

The incorporation of the 2-(4-chlorophenyl)-1-cyclopropylethan-1-one scaffold serves two distinct mechanistic purposes:

-

Steric Locking: The cyclopropyl group provides significant steric bulk, restricting the rotational freedom of the adjacent carbonyl (or subsequent secondary alcohol/ester in the final API). This locks the thienopyridine core into an optimal spatial orientation for receptor binding.

-

Metabolic Modulation: While the blockbuster drug prasugrel utilizes a 2-fluoro substitution to fine-tune its CYP450-mediated metabolic activation[1], the 4-chloro analogue (CAS 56594-96-8) is utilized by drug development professionals to probe alternative pharmacokinetic profiles, potentially altering the rate of thiophene ring-opening during in vivo metabolism.

Scalable Synthetic Methodology

Historically, the synthesis of cyclopropyl benzyl ketones relied on the reaction between a benzylmagnesium halide and cyclopropanecarbonitrile. However, this nitrile-based route typically caps at ~70% yield and necessitates tedious column chromatography due to the formation of stubborn imine salt intermediates[1].

The modern, industrially scalable approach utilizes a Grignard addition to a cyclopropanecarboxylic acid dialkylamide (e.g., dimethylamide or diethylamide)[1].

The Causality of the Amide Choice: Using a dialkylamide acts as a Weinreb-like directing group. When the 4-chlorobenzylmagnesium chloride attacks the carbonyl carbon, it forms a highly stable tetrahedral magnesium chelate. This chelate prevents the collapse of the intermediate until an acidic quench is applied, completely eliminating the risk of a second Grignard addition (which would yield an unwanted tertiary alcohol). This strategic choice allows the final product to be purified by simple vacuum distillation rather than chromatography[4].

Synthetic workflow for CAS 56594-96-8 via Grignard addition and amide hydrolysis.

Experimental Protocol: Self-Validating Synthesis

The following protocol is adapted from validated industrial standards for cyclopropyl benzyl ketones[1].

Table 2: Reaction Stoichiometry

| Reagent | Molar Equivalents | Amount (Scale) | Function |

| 4-Chlorobenzyl chloride | 1.0 eq | 0.20 mol (32.2 g) | Electrophilic precursor |

| Magnesium turnings | 1.2 eq | 0.24 mol (5.8 g) | Grignard formation |

| Iodine | Catalytic | 0.1 g | Surface activation |

| Cyclopropanecarboxylic acid amide | 0.8 - 1.0 eq | ~0.16 - 0.20 mol | Acylating agent |

Step-by-Step Methodology

-

Grignard Activation: Charge a dry 500 mL round-bottomed flask with magnesium turnings (5.8 g, 0.24 mol). Sublimate iodine (0.1 g) directly onto the magnesium to activate the metal surface by disrupting the passivating oxide layer. Add anhydrous diethyl ether (120 mL)[1].

-

Halide Addition: Bring the suspension to a gentle boil. Add a solution of 4-chlorobenzyl chloride (32.2 g, 0.20 mol) dissolved in diethyl ether (40 mL) dropwise. Note: The chloride is preferred over the bromide due to superior atom economy and lower cost at scale, despite requiring iodine initiation[4]. Reflux the mixture for 2 hours to ensure complete Grignard formation[1].

-

Nucleophilic Acyl Substitution: While maintaining the temperature, slowly add a solution of cyclopropanecarboxylic acid dialkylamide (e.g., diethylamide, 80-100 mmol) in tetrahydrofuran (THF, 50 mL). Stir the reaction mixture for an additional 30 minutes[1].

-

Self-Validating IPQC (In-Process Quality Control): Extract a 0.5 mL aliquot, quench with dilute acid, and analyze via Gas Chromatography (GC). The protocol validates itself when the GC trace shows >95% consumption of the starting amide, confirming the stable tetrahedral intermediate has fully formed.

-

Hydrolytic Quench & Isolation: Cool the vessel and carefully add aqueous hydrogen chloride (40 mL, 1:1 ratio) dropwise. This acidic quench breaks the magnesium chelate, releasing the ketone. Separate the organic phase, dry over anhydrous sodium sulfate, and fractionate in vacuo to yield the target compound as a colorless oil[1].

Downstream Functionalization

Once synthesized and purified, 2-(4-chlorophenyl)-1-cyclopropylethan-1-one is immediately primed for downstream API construction. The standard workflow involves an

Downstream functionalization of the ketone into a pharmacologically active thienopyridine.

References

- European Patent Office / Google Patents. "PROCESS FOR THE PREPARATION OF PHARMACEUTICAL INTERMEDIATES - Patent EP2231575". Verified Patent Literature.

-

Accela ChemBio. "2-(4-Chlorophenyl)-1-cyclopropylethanone (CAS 56594-96-8)". Chemical Supplier Catalog. URL: [Link]

Sources

- 1. PROCESS FOR THE PREPARATION OF PHARMACEUTICAL INTERMEDIATES - Patent 2231575 [data.epo.org]

- 2. 443890-11-7,2-(Isocyanomethyl)tetrahydrofuran-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. EnamineStore [enaminestore.com]

- 4. researchgate.net [researchgate.net]

Molecular Architecture and Synthetic Utility of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredients (APIs), I frequently encounter the challenge of optimizing intermediate synthesis to balance yield, purity, and economic viability. 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (often referred to as cyclopropyl 4-chlorobenzyl ketone) is a critical building block in medicinal chemistry. It serves as the foundational scaffold for synthesizing tetrahydrothienopyridine-class antiplatelet agents and various agrochemical fungicides.

This whitepaper deconstructs the structural profile, mechanistic synthesis, and downstream utility of this ketone. By transitioning from traditional nitrile-based Grignard additions to an optimized dialkylamide-based protocol, we can achieve self-validating, high-purity yields that bypass the need for industrial-scale column chromatography.

Structural and Physicochemical Profiling

The molecular architecture of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one features a highly reactive carbonyl center flanked by a sterically constrained cyclopropyl ring and a lipophilic 4-chlorobenzyl group. This specific arrangement is highly susceptible to alpha-halogenation, making it an ideal precursor for nucleophilic substitution reactions in API synthesis.

Quantitative Physicochemical Data

Table 1: Key physicochemical properties of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one.

| Property | Value |

| IUPAC Name | 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one |

| CAS Registry Number | 56594-96-8 |

| Molecular Formula | C₁₁H₁₁ClO |

| Molecular Weight | 194.66 g/mol |

| Physical State | Colorless to pale yellow oil |

| Refractive Index ( | ~1.5169 |

| Purity Standard (GC) |

Mechanistic Synthesis Pathways

The synthesis of cyclopropyl benzyl ketones has historically relied on the reaction of benzyl magnesium bromides with cyclopropanecarbonitrile. However, this traditional route is plagued by moderate yields (~69-70%) and requires laborious purification [1].

To optimize this for industrial scale-up, we utilize a highly efficient Grignard-based approach utilizing 4-chlorobenzyl chloride and cyclopropanecarboxylic acid dialkylamide [1].

The Causality Behind the Chemistry

-

Halogen Selection (Chloride vs. Bromide): We deliberately select 4-chlorobenzyl chloride over the bromide analog. Chlorides possess a lower molecular weight, making them significantly more atom-economical and cost-effective for large-scale manufacturing.

-

Amide vs. Nitrile: By utilizing a dialkylamide (such as diethylamide) instead of a nitrile, the nucleophilic addition of the Grignard reagent forms a highly stable, chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack, effectively halting the reaction and preventing the formation of unwanted tertiary alcohols. The ketone is only liberated upon an aqueous acidic quench.

Fig 1. Mechanistic workflow of the optimized Grignard synthesis pathway.

Experimental Protocols: Optimized Synthesis

The following protocol represents a self-validating system; the visual cues (e.g., iodine fading, Grignard initiation) and final GC monitoring ensure intrinsic quality control throughout the workflow. This methodology is adapted from the validated parameters established by [1].

Step-by-Step Methodology

-

Surface Activation: Charge a dry 500 mL round-bottomed flask with magnesium turnings (5.8 g, 0.24 mol). Sublimate iodine (0.1 g) directly onto the magnesium. Causality: Iodine reacts with the passivating magnesium oxide layer to form magnesium iodide, exposing the highly reactive zero-valent magnesium surface necessary for efficient carbon-chlorine insertion.

-

Grignard Initiation: Add anhydrous diethyl ether (120 mL) to the flask. Bring the system to a gentle boil, then dropwise add a solution of 4-chlorobenzyl chloride (32.2 g, 0.20 mol) dissolved in diethyl ether (40 mL). Reflux the mixture for exactly 2 hours to ensure complete consumption of the alkyl halide.

-

Nucleophilic Addition: Maintain the reflux temperature and introduce a solution of cyclopropanecarboxylic acid diethylamide (80 mmol) in tetrahydrofuran (50 mL). Stir the reaction mixture for 30 minutes. The stable tetrahedral complex will form in situ.

-

Hydrolytic Quenching: Cool the reaction vessel to 0–5 °C. Dropwise add an aqueous hydrogen chloride solution (40 mL, 1:1 ratio). Causality: The acidic environment protonates the leaving group, collapsing the tetrahedral intermediate to yield the target ketone while simultaneously dissolving residual magnesium salts.

-

Isolation & Validation: Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Fractionate the residue via vacuum microdistillation. Validate the final product via Gas Chromatography (GC); a successful run should yield >95% purity without the need for column chromatography.

Downstream Applications in Drug Development

In pharmaceutical development, 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one is not an end-product but a highly versatile precursor. Its primary utility lies in the synthesis of thienopyridine derivatives, a class of potent ADP receptor inhibitors used to prevent thrombosis [2].

The downstream workflow relies on the alpha-protons adjacent to the ketone. Bromination of these protons yields an alpha-bromo ketone. This highly electrophilic intermediate is subsequently coupled with a tetrahydrothienopyridine core via nucleophilic substitution, generating the foundational skeleton of the API.

Fig 2. Downstream synthesis of thienopyridine antiplatelet agents.

References

- Mezei, T., Lukacs, G., Molnar, E., Barkoczy, J., Volk, B., Porcs-Makkay, M., Szulagyi, J., & Vajjon, M. (2010). PROCESS FOR THE PREPARATION OF PHARMACEUTICAL INTERMEDIATES. European Patent Office (EP2231575A1).

1H NMR and 13C NMR of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one

An In-Depth Technical Guide to the Structural and Spectroscopic Characterization of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one

Executive Summary

The compound 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (CAS: 56594-96-8) is a critical synthetic intermediate, most notably utilized in the development of thienopyridine-class antiplatelet agents such as prasugrel analogs. For drug development professionals and synthetic chemists, the precise structural validation of this intermediate is non-negotiable, as impurities or regioisomers can cascade into late-stage API failures. This whitepaper provides an authoritative deconstruction of its

Part 1: Structural Deconstruction & Spectroscopic Causality

The molecular architecture of 2-(4-chlorophenyl)-1-cyclopropylethan-1-one features three distinct magnetic environments that dictate its NMR behavior:

-

The Cyclopropyl Ring Current: Cyclopropane rings possess unique C-C bonds with high p-character (resembling

hybridization), which generates a diamagnetic ring current. This anisotropy significantly shields the attached protons. However, the methine proton (CH) directly adjacent to the electron-withdrawing carbonyl group experiences a competing deshielding effect, pushing it downfield relative to the highly shielded methylene (CH -

The Isolated Benzyl Methylene: The -CH

- bridge connecting the 4-chlorophenyl ring and the carbonyl group is magnetically isolated. Lacking adjacent protons, it cannot undergo scalar ( -

The AA'BB' Aromatic System: The para-substitution of the chlorine atom creates a local plane of symmetry across the benzene ring. This results in two sets of chemically equivalent but magnetically non-equivalent protons, producing a classic AA'BB' spin system that typically resolves as two distinct doublets (or an AB quartet) in the

H NMR spectrum.

Part 2: Experimental Workflow & Self-Validating Protocols

To obtain high-fidelity NMR data, the synthesis and sample preparation must be meticulously controlled. The following methodology outlines a highly selective synthesis route and a self-validating NMR acquisition protocol.

Controlled Synthesis via Weinreb-like Amides

The synthesis of this ketone requires precise control over nucleophilic acyl substitution. Utilizing standard esters often leads to the over-addition of the Grignard reagent, yielding unwanted tertiary alcohols. To prevent this, the protocol employs cyclopropanecarboxylic acid dimethylamide [1].

Causality of Experimental Choice: The selection of a dimethylamide (acting similarly to a Weinreb amide) is deliberate. Upon the addition of 4-chlorobenzylmagnesium chloride, a stable, chelated tetrahedral intermediate is formed. This intermediate resists further nucleophilic attack and only collapses to the desired ketone upon acidic aqueous workup, ensuring a high-purity crude product suitable for high-resolution NMR analysis.

Step-by-Step Synthesis Protocol:

-

Grignard Formation: In a flame-dried flask under inert atmosphere, react 4-chlorobenzyl chloride (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous diethyl ether to form the Grignard reagent.

-

Coupling: Cool the mixture and add cyclopropanecarboxylic acid dimethylamide (0.8 eq) dropwise.

-

Quenching: Stir for 1 hour, then quench the stable tetrahedral intermediate with 1M HCl to collapse it into the target ketone.

-

Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO

, and concentrate in vacuo.

Self-Validating NMR Acquisition Protocol

A self-validating NMR protocol relies on internal consistency checks that immediately flag experimental errors [2].

Step-by-Step NMR Protocol:

-

Dissolve 15 mg of the purified ketone in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS). -

Acquire the

H spectrum at 400 MHz and the -

Self-Validation Gate 1 (Lock & Reference): The deuterium in CDCl

provides the frequency lock to stabilize the magnetic field, while the residual protic solvent (CHCl -

Self-Validation Gate 2 (Integration): The integration of the

H spectrum must strictly yield a 2:2:1:2:2:2 ratio (totaling 11 protons). Any deviation from this integer sum instantly invalidates the sample purity, acting as an intrinsic quality control gate before downstream applications.

Fig 1. Synthesis and self-validating NMR preparation workflow for the target ketone.

Part 3: Quantitative NMR Data Assignments

The following tables summarize the expected quantitative spectroscopic data, derived from the structural causality outlined in Part 1 and validated against standard chemical shift models [2, 3].

Table 1: H NMR Data Summary (400 MHz, CDCl )

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Mechanistic Assignment |

| Cyclopropyl CH | 0.85 - 0.95 | multiplet | - | 2H | Ring CH |

| Cyclopropyl CH | 1.05 - 1.15 | multiplet | - | 2H | Ring CH |

| Cyclopropyl CH | 1.90 - 2.05 | multiplet | - | 1H | Ring methine (deshielded by carbonyl) |

| Benzyl CH | 3.80 - 3.90 | singlet | - | 2H | Isolated methylene bridge |

| Ar-H (ortho to CH | 7.12 - 7.18 | doublet (AA'BB') | ~8.4 | 2H | Aromatic protons |

| Ar-H (ortho to Cl) | 7.25 - 7.32 | doublet (AA'BB') | ~8.4 | 2H | Aromatic protons (deshielded by Cl) |

Table 2: C NMR Data Summary (100 MHz, CDCl )

| Position | Chemical Shift ( | Carbon Type | Mechanistic Assignment |

| Cyclopropyl CH | 11.2 | CH | Two equivalent highly shielded ring carbons |

| Cyclopropyl CH | 20.5 | CH | Ring methine carbon |

| Benzyl CH | 49.5 | CH | Methylene carbon |

| Ar-C (CH) | 128.8 | CH | Aromatic carbon (ortho to Cl) |

| Ar-C (CH) | 130.8 | CH | Aromatic carbon (ortho to CH |

| Ar-C (C-Cl) | 132.8 | Cq | Quaternary aromatic carbon |

| Ar-C (C-CH | 133.2 | Cq | Quaternary aromatic carbon |

| Carbonyl (C=O) | 208.5 | Cq | Ketone carbonyl carbon |

Part 4: 2D NMR Correlation Networks

To unambiguously assign the 1D spectra, 2D NMR techniques (COSY, HMBC, NOESY) are employed to map the logical relationships between atomic nuclei.

-

COSY (Correlation Spectroscopy): Confirms the

coupling within the cyclopropyl ring (methine to methylene protons) and the adjacent aromatic protons. -

HMBC (Heteronuclear Multiple Bond Correlation): Validates the molecular skeleton by showing

and

Fig 2. Key 2D NMR correlation network highlighting COSY, HMBC, and NOESY interactions.

References

- Process for the preparation of pharmaceutical intermediates (EP2231575B1).

-

Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

-

A General Protocol for Radical Anion [3+2] Cycloaddition Enabled by Tandem Lewis Acid Photoredox Catalysis. Journal of the American Chemical Society.[Link]

Strategic Synthesis of Substituted Cyclopropyl Ketones: A Technical Guide for Advanced Drug Development

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The cyclopropyl ketone motif is a privileged structural pharmacophore in modern drug discovery. Its unique physicochemical properties—driven by an intrinsic ring strain of approximately 115 kJ/mol and the

This whitepaper provides an authoritative, causality-driven analysis of the primary synthetic methodologies for cyclopropyl ketones, focusing on the Corey-Chaykovsky reaction and Michael-Initiated Ring Closure (MIRC). It bridges theoretical mechanisms with self-validating experimental protocols designed for scalability and high stereocontrol.

Mechanistic Foundations & Causality in Synthetic Design

The synthesis of three-membered carbocycles adjacent to a carbonyl group requires precise control over chemoselectivity (1,2-addition vs. 1,4-addition) and stereoselectivity.

The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction remains the most robust method for converting

The Causality of Reagent Selection:

While dimethylsulfonium methylide is highly reactive and typically undergoes direct 1,2-addition to carbonyls (yielding epoxides), dimethyloxosulfonium methylide (generated from trimethylsulfoxonium iodide) is a "softer," more stable nucleophile[3]. The electron-withdrawing nature of the oxygen atom on the sulfoxonium ylide stabilizes the adjacent carbanion. This thermodynamic stability redirects the nucleophilic attack to the

Fig 1. Mechanistic pathway of the Corey-Chaykovsky cyclopropanation of enones.

Michael-Initiated Ring Closure (MIRC)

For highly substituted or nitro-functionalized cyclopropyl ketones, the MIRC strategy is preferred[5]. This cascade reaction involves the attack of a nucleophile on an electron-deficient alkene bearing a leaving group (e.g., a

The Causality of Stereocontrol: MIRC reactions inherently favor the formation of trans-cyclopropanes. During the transition state of the intramolecular ring closure, the intermediate carbanion and the leaving group must align in an anti-periplanar geometry. Placing the bulky acyl group and the incoming nucleophilic moiety in a trans relationship minimizes 1,3-diaxial-like steric clashes, significantly lowering the activation energy barrier and ensuring high diastereoselectivity[5].

Fig 2. Michael-Initiated Ring Closure (MIRC) cascade for stereoselective cyclopropanation.

Quantitative Data & Comparative Analysis

To guide synthetic route selection, the following table summarizes the operational metrics of the primary methodologies used to access substituted cyclopropyl ketones.

| Methodology | Primary Reagents | Reaction Type | Regioselectivity | Stereocontrol | Scalability |

| Corey-Chaykovsky | Dimethyloxosulfonium methylide, Enone | 1,4-Addition / | High (Ketone preserved) | Moderate to High (trans favored) | High (Batch/Flow) |

| MIRC | Nucleophile, | Cascade Addition / Alkylation | High | Excellent (trans favored) | Moderate |

| Transition-Metal Catalysis | Diazo compounds, Enone, Metal Catalyst | Carbenoid Transfer | Moderate (Alkene vs Carbonyl) | High (Ligand-dependent) | Low (Diazo thermal hazards) |

| Continuous-Flow Synthesis | Aryl thiols, 2-hydroxycyclobutanones, Acid Resin | Ring Contraction / Expansion | High | Moderate | Excellent (Multigram) |

Note: Continuous-flow synthesis utilizing acid-catalyzed resins (e.g., Amberlyst-35) has recently emerged as a highly scalable alternative, mitigating the thermal runaway risks associated with diazo compounds and ylide generation[6].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not merely a sequence of steps, but a self-validating system where each phase contains observable metrics to confirm success before proceeding.

Standard Operating Procedure: Synthesis of (Trans)-2-Arylcyclopropyl Ketones via Corey-Chaykovsky Reaction

Scale: 10.0 mmol | Target: trans-2-Phenylcyclopropyl phenyl ketone

Step 1: Preparation of the Ylide (Dimethyloxosulfonium Methylide)

-

To a flame-dried, nitrogen-purged 100 mL round-bottom flask, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 equiv).

-

Wash the NaH with anhydrous hexanes (2 × 10 mL) via syringe, decanting the supernatant.

-

Causality: Mineral oil can trap unreacted starting materials, creating micro-emulsions during workup and complicating chromatographic isolation.

-

-

Add anhydrous DMSO (30 mL) to the washed NaH.

-

Slowly add Trimethylsulfoxonium Iodide (12.0 mmol, 1.2 equiv) in small portions over 15 minutes.

-

Validation Check: Observe the evolution of hydrogen gas. The reaction is complete only when bubbling ceases entirely and the opaque suspension transitions into a clear, homogeneous solution (typically 30–45 minutes). This stoichiometric indicator confirms total ylide generation[3].

-

Step 2: Conjugate Addition & Ring Closure

-

Dissolve the

-unsaturated ketone (Chalcone, 10.0 mmol, 1.0 equiv) in anhydrous DMSO (10 mL). -

Add the chalcone solution dropwise to the ylide solution over 20 minutes at room temperature.

-

Causality: Dropwise addition prevents localized concentration spikes and thermal hotspots, which suppress the competitive polymerization of the enone substrate.

-

-

Stir the reaction mixture at 50 °C for 2–4 hours.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active starting material spot must completely deplete, replaced by a higher

product spot.

-

Step 3: Quenching and Phase Separation

-

Cool the mixture to 0 °C and carefully quench with ice-cold distilled water (50 mL).

-

Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Wash the combined organic layers with saturated brine (5 × 30 mL).

-

Validation Check: DMSO is highly miscible in water but partitions into organic solvents. Multiple high-ionic-strength brine washes are mandatory to force DMSO entirely into the aqueous phase, preventing co-elution during chromatography.

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Characterization

-

Purify via flash column chromatography.

-

Validation Check:

NMR must show the characteristic upfield cyclopropyl protons (typically between 1.0–2.5 ppm). The trans stereochemistry is confirmed by a coupling constant (

Advanced Applications in Drug Development

Once synthesized, substituted cyclopropyl ketones act as powerful springboards for generating complex molecular architectures:

-

Radical Cross-Coupling: The carbonyl group lowers the reduction potential of the system, allowing single-electron transfer (SET) from reagents like

to generate a ketyl radical. The adjacent strained cyclopropane ring undergoes rapid, regioselective ring-opening to relieve strain, generating a primary carbon-centered radical that can be trapped by alkynes or alkenes to form decorated cyclopentenes[8]. -

Donor-Acceptor (D-A) Cyclopropanes: Cyclopropyl ketones bearing electron-donating groups (e.g., ortho-hydroxyaryl substituents) act as D-A cyclopropanes. These highly polarized rings can undergo formal [3+2] cycloadditions or isomerize into reactive Michael acceptors, providing direct access to chromanes and dihydrobenzofurans[7].

References

-

RSC Publishing. "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis." RSC Advances, Oct 2025. URL:[Link]

-

Organic Chemistry Portal. "Corey-Chaykovsky Reaction." Organic-Chemistry.org. URL:[Link]

-

PMC - NIH. "Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group." National Institutes of Health. URL:[Link]

-

PMC - NIH. "Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones." National Institutes of Health, Oct 2025. URL:[Link]

-

MDPI. "Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds." Molecules, Nov 2022. URL:[Link]

-

PMC - NIH. "SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes." National Institutes of Health, Feb 2021. URL:[Link]

-

RSC Publishing. "Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles." RSC Advances, Dec 2023. URL:[Link]

Sources

- 1. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 5. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Reactivity of Cyclopropyl Ketones: A Technical Guide for Organic Chemists

Abstract

Cyclopropyl ketones represent a cornerstone in modern synthetic organic chemistry, offering a unique blend of stability and reactivity that enables the construction of complex molecular architectures. The inherent ring strain of the cyclopropane moiety, coupled with the electronic influence of the ketone, provides a versatile platform for a diverse array of chemical transformations. This in-depth technical guide delves into the core mechanisms governing the reactivity of cyclopropyl ketones. We will explore the key reaction pathways, including acid-catalyzed, reductive, transition-metal-catalyzed, and photochemical ring-opening reactions, with a focus on the underlying principles that dictate regioselectivity and stereoselectivity. Through a synthesis of established literature and practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of these valuable intermediates.

Introduction: The Unique Energetic Landscape of Cyclopropyl Ketones

The cyclopropane ring, with its three-membered carbocyclic framework, possesses significant ring strain, estimated to be around 27.5 kcal/mol.[1] This stored energy makes the cyclopropane skeleton susceptible to ring-opening reactions under various conditions.[2] When a carbonyl group is directly attached to this strained ring, the resulting cyclopropyl ketone exhibits a fascinating interplay of electronic and steric effects that govern its reactivity. The conjugation of the ketone's π-system with the "bent" bonds of the cyclopropane ring influences both the ground-state properties and the behavior of reactive intermediates.

This guide will dissect the principal mechanisms through which cyclopropyl ketones react, providing a comparative analysis of different activation methods and their synthetic implications.

Acid-Catalyzed Ring-Opening: A Carbocation-Driven Pathway

Under acidic conditions, employing either Brønsted or Lewis acids, the carbonyl oxygen of a cyclopropyl ketone is protonated or coordinated, which in turn activates the cyclopropane ring for cleavage.[3] This activation facilitates the opening of the ring to generate the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[3]

The regioselectivity of this process is primarily dictated by the electronic properties of the substituents on the cyclopropyl ring. Electron-donating groups (EDGs) stabilize an adjacent positive charge, thereby directing the ring-opening to form the most stabilized carbocation.[3] For instance, in aryl cyclopropyl ketones, cleavage typically occurs at the bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[3] This method is instrumental in the synthesis of 1,3-difunctionalized compounds and can be integrated into cascade reactions to construct heterocyclic systems.[3]

A notable application of this mechanism is the cyclization of aryl cyclopropyl ketones to form 1-tetralones in the presence of various acid catalysts.[4] This transformation proceeds through a cationic intermediate, with the ratio of cyclized to open-chain products being dependent on the substituents of the aryl ring.[4]

Diagram: Acid-Catalyzed Ring-Opening Mechanism

Caption: General mechanism of acid-catalyzed ring-opening of cyclopropyl ketones.

Reductive and Radical-Mediated Ring-Opening

Reductive cleavage of cyclopropyl ketones offers an alternative pathway to linear carbon chains, often proceeding through radical or anion-radical intermediates.[3] The choice of reducing agent significantly influences the reaction mechanism and outcome.

Dissolving Metal and Electrochemical Reductions

Reagents like zinc in ethanol can initiate ring-opening through the formation of an anion-radical intermediate.[3] This approach is particularly effective for arylcyclopropyl aryl ketones, where the aromatic groups can stabilize the radical species.[3]

Single-Electron Transfer (SET) Processes

Samarium(II) iodide (SmI2) has emerged as a powerful reagent for promoting intermolecular coupling reactions of cyclopropyl ketones with alkenes and alkynes.[5][6] This process is initiated by a single-electron transfer from SmI2 to the cyclopropyl ketone, forming a ketyl radical. Subsequent fragmentation of the cyclopropane ring generates a carbon-centered radical that can be trapped by a suitable partner.[5]

Computational studies have revealed that the reactivity in SmI2-catalyzed couplings is a delicate balance of several factors. Aryl cyclopropyl ketones benefit from the stabilization of the ketyl radical through conjugation, which facilitates the initial reduction and ring fragmentation.[5][7] However, the formation of a conjugated styrene-like intermediate can increase the energy barrier for the subsequent radical trapping step.[5] In contrast, alkyl cyclopropyl ketones exhibit higher barriers for reduction and fragmentation due to the lack of conjugation but can undergo facile radical trapping.[5][7] Interestingly, ortho-substituted phenyl cyclopropyl ketones often show enhanced reactivity due to a balance between moderate conjugation and a pre-twisted conformation that facilitates radical trapping.[5]

Diagram: SmI2-Catalyzed Cycloaddition

Caption: Key steps in the SmI2-catalyzed [3+2] cycloaddition of cyclopropyl ketones.

Transition-Metal-Catalyzed Ring-Opening: A Versatile Strategy

Transition metals, such as nickel and palladium, provide a powerful and diverse platform for catalyzing the ring-opening of cyclopropyl ketones, often in tandem with other transformations like cross-coupling or cycloisomerization.[3]

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are particularly effective for the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) to afford γ-substituted silyl enol ethers.[3][8] The mechanism can involve a cooperative interaction between the metal center and a redox-active ligand, such as terpyridine, to enable the C-C bond activation.[8][9] This approach provides access to products that are challenging to synthesize via traditional conjugate addition methods.[8]

Palladium-Catalyzed Stereoselective Ring-Opening

Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[3] The regioselectivity of these reactions can be influenced by steric factors and the presence of directing groups.[3]

Photochemical Reactions: Harnessing Light Energy

The photochemistry of aryl cyclopropyl ketones is a rich field, primarily driven by the interplay between the aromatic ketone chromophore and the strained cyclopropyl ring.[1] Upon absorption of UV light, the aryl cyclopropyl ketone is excited to a singlet state, which can then undergo intersystem crossing to a longer-lived triplet state.[1] From this triplet state, a Norrish Type I cleavage of the bond between the carbonyl carbon and the cyclopropyl ring can occur, generating a biradical intermediate.[1] The fate of this biradical determines the final product distribution and can include pathways such as intramolecular hydrogen abstraction or fragmentation.[1]

Furthermore, visible-light-mediated photocatalysis has emerged as a powerful tool for [3+2] cycloadditions.[1][10] In this approach, a photoredox catalyst, such as Ru(bpy)₃²⁺, is excited by visible light and then reduces the aryl cyclopropyl ketone to a radical anion.[1][10] This initiates a ring-opening and subsequent cycloaddition cascade.

Diagram: Photocatalytic [3+2] Cycloaddition Workflow

Caption: A typical experimental workflow for a photocatalytic [3+2] cycloaddition.

Comparative Reactivity: Aryl vs. Alkyl Cyclopropyl Ketones

The nature of the substituent on the carbonyl group—aryl versus alkyl—has a profound impact on the reactivity of cyclopropyl ketones.[7]

| Feature | Aryl Cyclopropyl Ketones | Alkyl Cyclopropyl Ketones |

| Redox Potential | More easily reduced (e.g., acetophenone E₁/₂ = -2.11 V vs. SCE)[7] | More difficult to reduce (e.g., cyclohexanone E₁/₂ = -2.73 V vs. SCE)[7] |

| SET Reactions | Generally more reactive due to stabilization of radical intermediates.[7] | Less reactive, often requiring more robust catalytic conditions.[6][7] |

| SmI₂-Couplings | Faster kinetics, but can have a higher barrier for radical trapping.[5][7] | Slower reduction and fragmentation, but facile radical trapping.[5][7] |

| Photocatalysis | Well-suited for visible-light-mediated reactions.[1][10] | Less commonly employed in photocatalysis. |

Table 1: Comparison of Aryl vs. Alkyl Cyclopropyl Ketone Reactivity.

Experimental Protocols

General Protocol for Acid-Catalyzed Nucleophilic Ring-Opening of a Donor-Acceptor Cyclopropane

This protocol is adapted for the ring-opening of a cyclopropyl ketone with a nucleophile in the presence of a Brønsted acid.[11]

Materials:

-

Cyclopropyl p-nitrophenyl ketone (0.1 mmol)

-

Nucleophile (e.g., indole, 0.12 mmol)

-

Hexafluoroisopropanol (HFIP, 1.0 mL)

-

Triflic acid (TfOH, 1 mol%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a vial, add cyclopropyl p-nitrophenyl ketone (0.1 mmol) and the desired nucleophile (0.12 mmol).

-

Dissolve the solids in HFIP (1.0 mL).

-

Add triflic acid (1 mol%) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Nickel-Catalyzed Cross-Coupling

This protocol describes a typical setup for the nickel-catalyzed cross-coupling of a cyclopropyl ketone with an organozinc reagent.[3]

Materials:

-

Nickel catalyst (e.g., Ni(acac)₂) and ligand (e.g., terpyridine)

-

Zinc dust (if a Ni(II) precatalyst is used)

-

Anhydrous solvent (e.g., THF)

-

Substituted cyclopropyl ketone (1.0 equiv)

-

Chlorotrimethylsilane (TMSCl, 1.5 equiv)

-

Organozinc reagent (1.2 equiv)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the nickel catalyst, ligand, and zinc dust (if applicable).

-

Add the anhydrous solvent, followed by the substituted cyclopropyl ketone and chlorotrimethylsilane.

-

Cool the mixture to the specified temperature (e.g., 25 °C).

-

Add the organozinc reagent dropwise to the mixture.

-

Stir the reaction mixture vigorously and monitor its progress by TLC or gas chromatography (GC).

-

Upon completion, perform an appropriate aqueous workup and extract the product.

-

Dry, concentrate, and purify the product by column chromatography.

Conclusion

Cyclopropyl ketones are remarkably versatile building blocks in organic synthesis, with their reactivity being tunable through a variety of catalytic and reaction conditions. A thorough understanding of the underlying mechanisms—be it carbocation-mediated, radical-based, or organometallic in nature—is paramount for designing and executing successful synthetic strategies. This guide has provided a comprehensive overview of the core principles governing the reactions of cyclopropyl ketones, offering insights that will hopefully inspire further innovation in their application for the synthesis of complex molecules relevant to the fields of medicine and materials science.

References

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. (2019). [Link]

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. (2024). [Link]

-

Li, X. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). [Link]

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC. (n.d.). [Link]

-

Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. (n.d.). [Link]

-

Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC. (n.d.). [Link]

-

Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes. ResearchGate. (n.d.). [Link]

-

Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). [Link]

-

Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. (2015). [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. (2020). [Link]

-

Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

-

Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations. Journal of the American Chemical Society. (n.d.). [Link]

-

Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones. Semantic Scholar. (n.d.). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis and Utility of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one in Medicinal Chemistry

Introduction & Scientific Context

The compound 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (CAS No. 56594-96-8), commonly referred to as cyclopropyl 4-chlorobenzyl ketone, is a critical building block in modern medicinal chemistry. It serves as a highly versatile pharmaceutical intermediate, primarily utilized in the synthesis of thienopyridine derivatives.

Thienopyridines are a well-established class of P2Y12 receptor antagonists—potent antiplatelet agents used to prevent thrombosis and thromboembolism in patients with cardiovascular diseases. While commercially successful drugs like prasugrel utilize a 2-fluoro substitution, the 4-chloro analog synthesized from this ketone is extensively used by drug development professionals to explore structure-activity relationships (SAR) within the P2Y12 receptor pocket, optimize pharmacokinetic profiles, and synthesize novel antiplatelet candidates 1.

Chemical Properties & Characterization

To ensure rigorous quality control before initiating downstream synthesis, the intermediate must be validated against its known physicochemical properties.

| Property | Value / Description |

| Chemical Name | 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one |

| CAS Number | 56594-96-8 |

| Molecular Formula | C11H11ClO |

| Molecular Weight | 194.66 g/mol |

| Appearance | Colorless to pale yellow oil |

| Refractive Index ( | ~1.5165 - 1.5170 |

| Synthetic Utility | Precursor for |

Mechanistic Insights: The P2Y12 Receptor Antagonism Pathway

Understanding the biological target dictates the structural requirements of the synthesized molecule. Thienopyridines derived from 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one are prodrugs. Upon hepatic bioactivation via Cytochrome P450 enzymes (e.g., CYP2B6, CYP2C19), they form an active thiol metabolite 2. This metabolite irreversibly binds to the P2Y12 receptor on platelets via a disulfide bridge, effectively shutting down the ADP-induced signaling cascade that leads to platelet aggregation 3.

Mechanism of action for P2Y12 receptor antagonism by thienopyridine active metabolites.

Synthetic Strategy & Workflows

The industrial-scale synthesis of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one relies on a highly controlled Grignard reaction. Historically, nitriles were used as acylating agents, but they require harsh acidic hydrolysis to break down the intermediate imine salt. By substituting the nitrile with cyclopropanecarboxylic acid dimethylamide , the reaction forms a stable tetrahedral intermediate that resists over-addition by the Grignard reagent and smoothly collapses into the target ketone under mild acidic quenching 1.

Synthetic workflow for 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one and downstream thienopyridine.

Quantitative Comparison of Acylating Agents

The choice of the acylating agent dictates the purity and yield of the final ketone. The table below summarizes the causality behind selecting the dimethylamide route.

| Acylating Agent | Intermediate Formed | Risk of Grignard Over-addition | Typical Yield | Post-Reaction Hydrolysis Conditions |

| Acid Chloride | Unstable ketone | High (forms tertiary alcohol) | Low-Moderate | None required |

| Nitrile | Imine salt | Low | ~56-70% | Requires harsh, prolonged acidic boiling |

| Dimethylamide | Stable tetrahedral complex | Very Low | >60% (High GC purity) | Mild acidic quench at low temperature |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one

Self-Validating System: The reaction's success is visually confirmed by the consumption of magnesium and the cessation of exotherm. Final purity should be validated via GC (>96%).

Step 1: Grignard Reagent Formation

-

Equip a 500 mL round-bottomed flask with a reflux condenser, addition funnel, and an inert gas (Argon/N2) inlet.

-

Add magnesium turnings (5.8 g, 0.24 mol) to the flask.

-

Causality Check: Sublimate iodine (0.1 g) directly onto the magnesium. Reasoning: Iodine reacts with the passivating magnesium oxide layer, exposing pure Mg metal to ensure reliable and rapid initiation of the Grignard formation.

-

Add anhydrous diethyl ether (120 mL). Bring the mixture to a gentle boil.

-

Dissolve 4-chlorobenzyl chloride (32.2 g, 0.20 mol) in diethyl ether (40 mL). Add this solution dropwise to the boiling mixture to maintain a steady reflux.

-

Boil for an additional 1 hour to ensure complete consumption of the alkyl halide.

Step 2: Amide Coupling

-

Maintain the Grignard solution at a gentle reflux (or cool slightly depending on exotherm control).

-

Prepare a solution of cyclopropanecarboxylic acid dimethylamide (18.1 g, 0.16 mol) in anhydrous tetrahydrofuran (80 mL).

-

Causality Check: Add the THF/amide solution dropwise. Reasoning: THF provides a higher boiling point and better solubility for the polar amide, while the dimethylamide forms a stable tetrahedral intermediate, preventing a second Grignard addition.

-

Stir the reaction mixture for 30 minutes.

Step 3: Quenching and Isolation

-

Cool the reaction vessel to 0–5 °C using an ice bath.

-

Carefully add aqueous hydrogen chloride (80 mL, 1:1 v/v) dropwise. Reasoning: The acidic environment collapses the tetrahedral intermediate directly into the target ketone.

-

Separate the organic phase. Extract the aqueous phase once with diethyl ether (50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (

), and concentrate under reduced pressure. -

Purify the residue via vacuum fractionation to yield a colorless oil.

Protocol 2: Downstream Synthesis of the 4-Chloro-Prasugrel Analog Core

This protocol demonstrates the immediate synthetic utility of the synthesized ketone.

Step 1:

-

Dissolve 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (10 mmol) in dichloromethane (DCM, 20 mL).

-

Add a catalytic amount of hydrobromic acid (48% aqueous) to promote enolization.

-

Causality Check: Add bromine (

, 10.5 mmol) dropwise at room temperature. Reasoning: The methylene group flanked by the carbonyl and the 4-chlorophenyl ring is highly acidic (doubly activated). Bromination selectively occurs at this -

Stir until the red color of bromine dissipates, indicating complete conversion to 2-bromo-2-(4-chlorophenyl)-1-cyclopropylethan-1-one. Wash with sodium thiosulfate, dry, and concentrate.

Step 2: Thienopyridine Coupling

-

Dissolve the crude

-bromo ketone in acetonitrile (30 mL). -

Add 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (10 mmol) and potassium carbonate (

, 25 mmol). -

Causality Check: Stir at room temperature for 12 hours. Reasoning: The secondary amine of the thienopyridine acts as a nucleophile, displacing the bromide via an

mechanism. The mild inorganic base neutralizes the generated HBr without causing elimination side reactions. -

Filter the inorganic salts, concentrate the filtrate, and purify via recrystallization to yield the thienopyridine intermediate.

References

- European Patent Office (EPO).

- National Institutes of Health (NIH) / PMC.

- Dove Medical Press.

Sources

Application Note: 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one as a Key Synthetic Intermediate in Pharmaceutical and Agrochemical Development

Introduction and Strategic Utility

In modern medicinal and agricultural chemistry, the strategic incorporation of cyclopropyl and halogenated benzyl moieties is a proven tactic for enhancing metabolic stability, lipophilicity, and target-binding affinity. 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (CAS No. 56594-96-8) serves as a highly versatile, bifunctional building block[1].

Structurally, this intermediate features a reactive carbonyl core flanked by a conformationally rigid cyclopropyl group and a lipophilic 4-chlorobenzyl group. This unique architecture allows it to act as a critical precursor in two major industrial pathways:

-

Pharmaceuticals: As a precursor for tetrahydrothienopyridine derivatives (antiplatelet agents analogous to Prasugrel)[2].

-

Agrochemicals: As a scaffold for broad-spectrum triazole fungicides (structural analogs to Cyproconazole) via epoxidation and subsequent ring-opening[3].

This application note details the physicochemical profile, mechanistic rationale, and validated synthetic protocols for the preparation and downstream functionalization of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one.

Physicochemical Profile

Accurate baseline data is critical for reaction monitoring and downstream purification. The following table summarizes the key physicochemical parameters of the intermediate[1].

| Property | Specification / Value |

| Chemical Name | 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one |

| CAS Number | 56594-96-8 |

| Molecular Formula | C₁₁H₁₁ClO |

| Molecular Weight | 194.66 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~60 °C at 0.2 mmHg |

| Refractive Index ( | 1.5165 – 1.5169 |

| Primary Analytical Marker | GC-MS: m/z 194; ¹H NMR: Benzyl -CH₂- singlet at ~3.8 ppm |

Divergent Synthetic Workflows

The synthetic utility of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one stems from the orthogonal reactivity of its alpha-carbon and its carbonyl group. The diagram below illustrates the divergent pathways utilized in industrial drug development.

Fig 1. Divergent synthetic pathways of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one.

Experimental Protocols & Mechanistic Insights

As a Senior Application Scientist, it is imperative to move beyond mere "recipes" and understand the causality of the reaction conditions. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Synthesis of 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one via Grignard Addition

This protocol utilizes a Grignard reaction between 4-chlorobenzylmagnesium chloride and cyclopropanecarboxylic acid dimethylamide.

Mechanistic Rationale: We specifically select the dimethylamide derivative rather than an ester or nitrile. The Grignard addition to the amide forms a stable tetrahedral intermediate (a Weinreb amide-like chelate) that resists collapse until the aqueous acidic quench. This strictly prevents the secondary addition of the Grignard reagent, which would otherwise yield an undesired tertiary alcohol byproduct[2].

Reagents:

-

4-Chlorobenzyl chloride: 32.2 g (0.20 mol)

-

Magnesium turnings: 5.8 g (0.24 mol)

-

Iodine: 0.1 g (catalytic)

-

Cyclopropanecarboxylic acid dimethylamide: 18.1 g (0.16 mol)

-

Anhydrous Diethyl Ether & Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Grignard Initiation: Charge a flame-dried 500 mL round-bottomed flask with magnesium turnings (5.8 g) and iodine (0.1 g). Insight: Iodine chemically etches the passivating magnesium oxide layer, ensuring reliable and uniform initiation of the Grignard reagent without the need for dangerous localized heating.

-

Solvent Addition: Add 120 mL of anhydrous diethyl ether. Bring the mixture to a gentle reflux.

-

Reagent Addition: Dissolve 4-chlorobenzyl chloride (32.2 g) in 40 mL of diethyl ether. Add this solution dropwise to the boiling magnesium suspension over 45 minutes. Maintain reflux for an additional 1 hour to ensure complete consumption of the chloride.

-

Amide Coupling: While maintaining the temperature, add a solution of cyclopropanecarboxylic acid dimethylamide (18.1 g) in 80 mL of THF. Insight: THF is introduced here to increase the solubility of the tetrahedral intermediate and stabilize the transition state.

-

Reaction Maturation: Stir the reaction mixture for 30 minutes.

-

Quenching (Self-Validating Step): Cool the flask to 0 °C in an ice bath. Carefully add 80 mL of aqueous hydrogen chloride (1:1 v/v) dropwise. Validation: The collapse of the tetrahedral intermediate will release dimethylamine and form the target ketone. The organic layer should turn clear yellow.

-

Workup & Isolation: Separate the organic phase, extract the aqueous phase twice with diethyl ether, combine the organics, and dry over anhydrous Na₂SO₄. Evaporate the solvent in vacuo and purify via vacuum fractional distillation (collect the fraction boiling at ~60 °C / 0.2 mmHg).

Protocol B: Alpha-Bromination for Thienopyridine API Synthesis

To utilize this compound for antiplatelet agents, the alpha-carbon must be activated via bromination to serve as an electrophile for the thienopyridine nitrogen[2].

Mechanistic Rationale: Bromination of the benzyl position is highly regioselective due to the stabilization of the enol intermediate by the adjacent aromatic ring. Using molecular bromine (Br₂) with a catalytic amount of HBr initiates an acid-catalyzed enolization, ensuring the reaction proceeds smoothly without over-brominating the cyclopropyl ring.

Step-by-Step Procedure:

-

Preparation: Dissolve 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one (19.4 g, 0.10 mol) in 100 mL of dichloromethane (DCM) in a 250 mL flask equipped with a dropping funnel and a scrubber system (to neutralize HBr gas).

-

Catalysis: Add 2 drops of 48% aqueous HBr to initiate enolization.

-

Bromination: Dissolve Br₂ (16.0 g, 0.10 mol) in 20 mL of DCM. Add this dropwise at room temperature over 1 hour. Insight: The reaction is self-indicating. The red color of Br₂ will rapidly discharge as it reacts with the enol. Do not add the next drop until the previous drop's color has faded.

-

Quenching: Once the addition is complete and the solution remains slightly tinted, quench with 50 mL of saturated aqueous NaHCO₃ and 10 mL of 10% Na₂S₂O₃ to neutralize residual acid and unreacted bromine.

-

Validation (NMR Check): Isolate the organic layer, dry, and concentrate. Self-Validating Metric: Perform a quick ¹H NMR. The singlet of the benzylic -CH₂- protons at ~3.8 ppm in the starting material must completely disappear, replaced by a distinct downfield singlet at ~5.5 ppm corresponding to the new -CH(Br)- proton.

Safety and Handling

-

Grignard Hazards: The formation of 4-chlorobenzylmagnesium chloride is highly exothermic. Ensure the condenser is fully operational and a cooling bath is immediately available during initiation.

-

Bromine Handling: Br₂ is highly corrosive and toxic. Protocol B must be performed in a certified fume hood with an alkaline scrubber (e.g., 1M NaOH) attached to the reaction vent.

-

Storage: Store 2-(4-Chlorophenyl)-1-cyclopropylethan-1-one in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent slow aerial oxidation or aldol condensation over time.

References

- European Patent Office. Process for the preparation of pharmaceutical intermediates. Patent No. EP2231575A1.

- Google Patents. A Simple Method for Preparing Cyproconazole by Cyclopropyl Methyl Ketone. Patent No. CN101857576A.

Sources

Introduction: The Unique Physicochemical Landscape of Cyclopropyl Ketones

An in-depth analysis of the strategic incorporation of cyclopropyl ketones in modern medicinal chemistry, detailing their applications as versatile bioisosteres, reactive intermediates, and key pharmacophoric elements in enzyme inhibitors. This guide provides field-proven insights, validated experimental protocols, and the causal reasoning behind synthetic and design choices for researchers, scientists, and drug development professionals.

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its unique structural and electronic properties, born from significant ring strain, make it a privileged scaffold in medicinal chemistry.[1][2] The carbon-carbon bonds within the ring exhibit enhanced π-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[1][3] When this moiety is conjugated to a ketone, the resulting cyclopropyl ketone presents a fascinating interplay of conformational rigidity, electronic activation, and latent reactivity, offering a powerful toolkit for drug designers.[4]